2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an ethanamine group at the 3-position.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyridine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
Similar compounds have shown significant antiproliferative activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high kinetic stability, as indicated by a large HOMO–LUMO energy gap . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a stable manner.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound’s structure suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s high kinetic stability suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as chlorinating agents and amine sources under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ethanamine group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit diverse biological activities.
Uniqueness
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is unique due to the presence of both the chloro substituent and the ethanamine group, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICFHVXGZUSCIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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